Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Overview
Description
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H9BrF3NO4. This compound is known for its unique chemical structure, which includes a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a quinoline core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate typically involves multiple stepsEsterification is usually carried out using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a quinoline-3-carboxylate with a carbonyl group at the 4-position.
Reduction: Formation of a quinoline-3-carboxylate with a hydrogen atom at the 8-position.
Substitution: Formation of various substituted quinoline-3-carboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, increasing its specificity and potency. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloro-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
- Ethyl 8-iodo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
- Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Uniqueness
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The trifluoromethoxy group also imparts unique electronic properties, making this compound particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO4/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)22-13(15,16)17/h3-5H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPISBIYRRABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674800 | |
Record name | Ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-81-0 | |
Record name | Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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